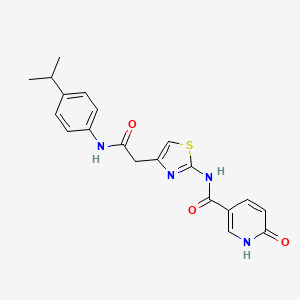

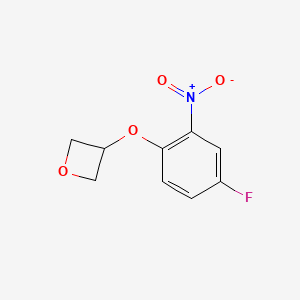

N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanesulfonamides, including compounds like N-(4-Amino-2-bromophenyl)methanesulfonamide;hydrochloride, typically involves the reaction of halophenyl methanesulfonamides with various reagents to introduce specific functional groups. For instance, Sakamoto et al. (1988) describe the synthesis of 1-methylsulfonyl-indoles from N-(2-bromophenyl)methanesulfonamide using terminal acetylenes in the presence of a palladium catalyst, highlighting the compound's role in forming complex heterocyclic structures (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied using various spectroscopic techniques. Binkowska et al. (2001) provide insights into the crystal structure of a complex formed with 4-nitrophenyl[bis(ethylsulfonyl)]methane, demonstrating the typical structural features of methanesulfonamide derivatives, including hydrogen bonding patterns (Binkowska et al., 2001).

Chemical Reactions and Properties

Methanesulfonamides participate in a wide range of chemical reactions, offering insights into their reactivity and potential applications. Kondo et al. (2000) explore the chemoselective N-acylation reagents derived from methanesulfonamides, revealing their efficiency in forming N-acyl bonds and highlighting the chemical versatility of these compounds (Kondo et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. These properties are often determined using X-ray crystallography and spectroscopic methods to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are essential for its application in chemical synthesis and drug development. Studies such as those by Rosen et al. (2011) discuss the Pd-catalyzed N-arylation of methanesulfonamide, demonstrating the compound's potential in forming arylated derivatives through cross-coupling reactions, which is crucial for developing new chemical entities (Rosen et al., 2011).

Applications De Recherche Scientifique

Methane's Role in Plant Physiology

Methane (CH4) has been identified as a possible signaling molecule in plants, with roles in enhancing tolerance against abiotic stresses and promoting root development. It interacts with reactive oxygen species and other signaling molecules, suggesting a component of plant survival strategies (Li, Wei, & Shen, 2019).

Genetic Effects of Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS) is a mutagenic agent affecting a wide range of organisms, from viruses to mammals, highlighting its impact on genetic mutations and chromosomal breakages (Sega, 1984).

Advances in Hydrophilic Interaction Chromatography

Research on hydrophilic interaction chromatography (HILIC) as an alternative for separating polar, acidic, or basic samples reveals its complementary selectivity to reversed-phase modes and its applicability in various analytical contexts, including drug and metabolite separations (Jandera, 2011).

Photocatalytic Oxidation of Sulfur Compounds

Studies on photocatalytic treatment of sulfur compounds in polluted atmospheres suggest different efficiencies and product outcomes based on the photocatalytic materials used, indicating potential applications in industrial and water treatment plants (Cantau et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-amino-2-bromophenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S.ClH/c1-13(11,12)10-7-3-2-5(9)4-6(7)8;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBXLUWAVLQGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)